molecular formula C15H20N2OS2 B13085230 5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B13085230
M. Wt: 308.5 g/mol
InChI Key: XRQZXBAWFFSIET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one involves multiple steps, typically starting with the preparation of the core cyclopenta[a]inden structure.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated derivatives .

Scientific Research Applications

5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction is mediated through the mercapto and hexyl groups, which play a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific hexyl and mercapto substitutions, which confer unique chemical and biological properties. These modifications enhance its binding affinity and specificity, making it a valuable tool in research applications .

Properties

Molecular Formula

C15H20N2OS2

Molecular Weight

308.5 g/mol

IUPAC Name

11-hexyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C15H20N2OS2/c1-2-3-4-5-9-17-14(18)12-10-7-6-8-11(10)20-13(12)16-15(17)19/h2-9H2,1H3,(H,16,19)

InChI Key

XRQZXBAWFFSIET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3

Origin of Product

United States

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